Comparison of Supramolecular Assembly: 1,3-Dithiole-4-carboxylic Acid Derivative vs. Diester Analog in Halogen Adducts
In halogen adducts of 1,3-dithiole-2-thiones, the presence of a single carboxylic acid group in 1,3-dithiole-2-thione-4-carboxylic acid (a close derivative of the target compound) versus a diester moiety in dimethyl 1,3-dithiole-2-thione-4,5-dicarboxylate (a direct analog) leads to a distinct hydrogen-bonding motif. The carboxylic acid adduct forms strong dimers via classical O-H···O hydrogen bonds, which significantly enhance long-range supramolecular order [1]. The stabilisation energy of the I2⋯1,3-dithiole-2-thione-4-carboxylic acid complex is very high at 20.2 kcal mol⁻¹ . This contrasts with the diester analog which relies solely on weaker C-H···O and chalcogen-halogen interactions for assembly [1].
| Evidence Dimension | Supramolecular Assembly and Halogen Bond Strength |
|---|---|
| Target Compound Data | Stabilisation energy of I2⋯1,3-dithiole-2-thione-4-carboxylic acid complex: 20.2 kcal mol⁻¹ |
| Comparator Or Baseline | Dimethyl 1,3-dithiole-2-thione-4,5-dicarboxylate (diester analog) |
| Quantified Difference | Carboxylic acid derivative forms strong O-H···O hydrogen-bonded dimers, creating a robust supramolecular architecture [1]; diester analog lacks this classical hydrogen-bonding capability. |
| Conditions | X-ray crystallographic studies of halogen adducts |
Why This Matters
The capacity for classical hydrogen bonding dictates the supramolecular architecture in the solid state, which is critical for applications in crystal engineering and the design of functional materials with predictable packing.
- [1] Horton, N., et al. (2006). Self-assembly of halogen adducts of ester and carboxylic acid functionalised 1,3-dithiole-2-thiones. Polyhedron, 25(4), 989-995. View Source
